Suramin sodium

Overview

Description

Suramin Sodium is an organic sodium salt that is the hexasodium salt of suramin . It is an FDA-approved drug for African sleeping sickness and river blindness . It has a role as an antinematodal drug, a trypanocidal drug, an antineoplastic agent, an angiogenesis inhibitor, an apoptosis inhibitor, an EC 2.7.11.13 (protein kinase C) inhibitor, a GABA antagonist, a GABA-gated chloride channel antagonist, a purinergic receptor P2 antagonist, and a ryanodine receptor agonist .

Synthesis Analysis

Suramin is synthesized from the antitrypanosomal activity of the dye trypan blue, synthesized in 1904 by Paul Ehrlich . Bayer made a series of colorless and more potent derivatives . Molecule 205 was suramin, synthesized by Oskar Dressel, Richard Kothe, and Bernhard Heymann in 1916 .Molecular Structure Analysis

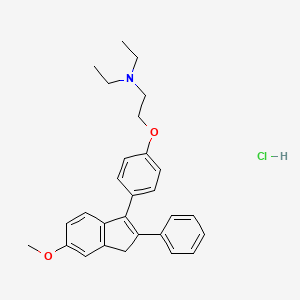

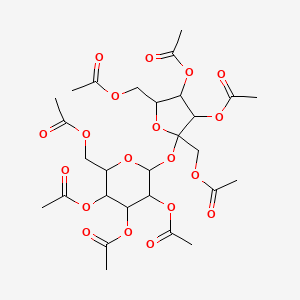

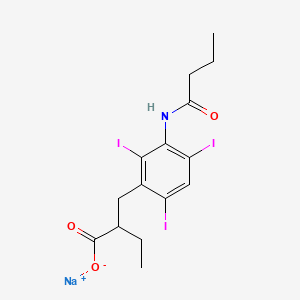

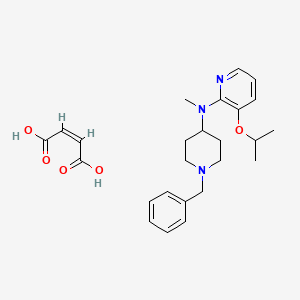

The molecular formula of Suramin Sodium is C51H34N6Na6O23S6 . The molecular weight is 1429.2 g/mol . The IUPAC name is hexasodium;8- [ [4-methyl-3- [ [3- [ [3- [ [2-methyl-5- [ (4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate .Chemical Reactions Analysis

Suramin is a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and acts by blocking the binding of RNA to the enzyme . In biochemical assays, suramin and its derivatives are at least 20-fold more potent than remdesivir .Physical And Chemical Properties Analysis

Suramin Sodium has a molecular weight of 1429.2 g/mol . The molecular formula is C51H34N6Na6O23S6 . The IUPAC name is hexasodium;8- [ [4-methyl-3- [ [3- [ [3- [ [2-methyl-5- [ (4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate .Scientific Research Applications

Treatment of African Trypanosomiasis

Suramin was the first drug developed using the approach of medicinal chemistry by the German Bayer company in the 1910s for the treatment of human African sleeping sickness caused by the two subspecies Trypanosoma brucei gambiense and Trypanosoma brucei rhodesienese . It is still used today for the treatment of the early stage of East African sleeping sickness caused by T. b. rhodesiense .

Treatment of Animal Trypanosomiasis

The drug (under the name naganol) was also investigated for the treatment of animal trypanosomiasis . It is the standard treatment of surra (Trypanosoma evansi) and dourine (Trypanosoma equiperdum) in camels and horses .

Treatment of African River Blindness

Suramin is currently used to treat African river blindness .

Cancer Research

Suramin has been extensively trialed recently to treat a number of diseases, including many cancers .

Metabolomics Study of Suramin-Treated Trypanosoma Brucei

A comprehensive workflow was employed to investigate the metabolic effects of suramin on T. brucei, utilizing a multimodal metabolomics approach . This study identified distinctive metabolic signatures and pathways associated with suramin treatment in T. brucei .

Treatment of Onchocerca

Suramin has been used clinically with diethylcarbamazine to kill the adult Onchocerca .

Mechanism of Action

Target of Action

Suramin sodium, a polyanionic compound, has several primary targets. It acts as an antagonist of P2Y purinoceptor 2 and follicle-stimulating hormone receptors . It also inhibits NAD-dependent protein deacylase sirtuin-5, mitochondrial , and acts as an agonist of Ryanodine receptors . These targets play crucial roles in various cellular reactions, such as respiration and glycolysis .

Mode of Action

The exact mechanism of Suramin sodium is unknown, but its trypanocidal activity may be due to the inhibition of enzymes involved with the oxidation of reduced nicotinamide-adenine dinucleotide (NADH) . NADH functions as a co-enzyme in many cellular reactions, such as respiration and glycolysis, in the trypanosome parasite . Suramin’s action in the treatment of onchocerciasis is macrofilaricidal and partially microfilaricidal .

Biochemical Pathways

Suramin sodium impacts several biochemical pathways. It affects amino-acid, amino-sugar, and nucleotide-sugar metabolism . Time effects were observed on carbon intermediary metabolism, notably glycolysis and di- and tricarboxylic acids of the succinate production pathway and tricarboxylic acid (TCA) cycle .

Pharmacokinetics

Suramin sodium exhibits dose-proportional pharmacokinetics. After a single dose, the maximum plasma concentration (Cmax) and area under the plasma concentration-time curve from time zero to the time of the last measurable concentration (AUClast) increase in a dose-proportional manner . The plasma half-life (t1/2) is dose-independent, averaging 48 days (range 28-105 days) . Suramin sodium has a protein binding of 99.7% and a poor absorption . Its volume of distribution (Vd) is 90 ± 21 L (terminal phase); 38 ± 8 L (Steady state) .

Result of Action

Suramin sodium has demonstrated varied modes of action against Trypanosoma brucei . It has a dose- and time-dependent propensity to stimulate the adipogenic differentiation of rat preadipocytes isolated from the superficial fascia tissue and from adult adipose tissue . This stimulation is concomitant with a notable upregulation in expression levels of pivotal adipogenic factors as the adipocyte differentiation process unfolds .

Safety and Hazards

Future Directions

Suramin has been shown to inhibit the replication of a wide range of viruses, including enteroviruses, Zika virus, Chikungunya, Ebola viruses, and SARS-CoV-2 . These results suggest that inhibition of live virus infection occurs through dual SARS-CoV-2 targets of S-protein binding and previously reported RNA-dependent RNA polymerase inhibition and offers the possibility for this and other polysulfated molecules to be used as potential therapeutic and prophylactic options against COVID-19 .

properties

IUPAC Name |

hexasodium;8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H40N6O23S6.6Na/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80;;;;;;/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);;;;;;/q;6*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPNKLKDKUDFHK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H34N6Na6O23S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

145-63-1 (Parent) | |

| Record name | Suramin Hexasodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30156024 | |

| Record name | Suramin Hexasodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1429.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water Very soluble (mg/mL), Ethyl alcohol Slightly soluble (mg/mL), Chloroform Insoluble (mg/mL), Ethyl ether Insoluble (mg/mL) | |

| Record name | SURAMIN SODIUM | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/34936%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Product Name |

Suramin sodium | |

CAS RN |

129-46-4 | |

| Record name | Suramin Hexasodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suramin Hexasodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suramin sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SURAMIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89521262IH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of suramin sodium?

A1: Suramin sodium exhibits its activity through multiple mechanisms. It disrupts the binding of various growth factors, including insulin-like growth factor I (IGF-I), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-beta) to their receptors []. This inhibition of growth factor signaling can hinder cell proliferation and migration, potentially impacting tumor growth and angiogenesis. Additionally, suramin sodium inhibits retroviral reverse transcriptase, uncouples G-proteins from receptors, and affects topoisomerases, cellular folate transport, and steroidogenesis [].

Q2: How does suramin sodium affect cellular folate transport?

A2: Suramin sodium competitively inhibits the influx of methotrexate, an antifolate drug, through the reduced-folate carrier system in tumor cells []. This inhibition has been shown to be highly specific to suramin sodium compared to other arylsulfonic acids, indicating a particular interaction with the reduced-folate carrier [].

Q3: What is the molecular formula and weight of suramin sodium?

A3: The molecular formula of suramin sodium is C51H34N6Na6O23S6, and its molecular weight is 1429.16 g/mol [].

Q4: Does the available research discuss any specific catalytic properties of suramin sodium?

A4: The provided research articles do not delve into the catalytic properties of suramin sodium. The focus is primarily on its biological activities and applications as an antiparasitic, antiviral, and potential antineoplastic agent.

Q5: Has computational chemistry been utilized to study suramin sodium?

A5: While the provided articles don't directly employ computational chemistry for suramin sodium, one study utilizes docking simulations to investigate the binding interactions of flavanol-fatty alcohol hybrids (structurally unrelated to suramin) with α-glucosidase and PTP1B enzymes []. This approach could potentially be applied to suramin sodium in future research to understand its interactions with target proteins.

Q6: Does modifying the structure of suramin sodium affect its activity?

A6: The provided articles do not specifically address the SAR of suramin sodium. Further research is needed to understand how modifications to its structure might influence its activity, potency, and selectivity.

Q7: Are there any formulation strategies mentioned for improving the stability or bioavailability of suramin sodium?

A7: The provided articles primarily focus on the direct administration of suramin sodium and don't delve into specific formulation strategies to enhance its stability or bioavailability. This area presents an opportunity for future research to optimize its therapeutic application.

Q8: What information is available regarding SHE regulations for suramin sodium?

A8: The provided articles primarily focus on the scientific and medical aspects of suramin sodium and do not provide details regarding specific SHE regulations. It is crucial to consult relevant regulatory guidelines and agencies for comprehensive information on handling, storage, and disposal of this compound.

Q9: What is the pharmacokinetic profile of suramin sodium?

A9: Following a single intravenous dose in healthy Chinese volunteers, suramin sodium exhibited dose-proportional increases in Cmax and AUClast []. The plasma half-life (t1/2) remained independent of the dose, averaging 48 days with a range of 28–105 days []. Urinary excretion of suramin sodium was low, with less than 4% of the dose recovered in urine within 7 days post-administration []. Notably, suramin sodium was detectable in urine samples for extended periods, exceeding 140 days after infusion [].

Q10: What are the in vitro and in vivo efficacies of suramin sodium against Trypanosoma evansi?

A10: In a study involving four Himalayan black bears infected with Trypanosoma evansi, treatment with suramin sodium at twice the recommended dosage for domestic animals (10 mg/kg) administered twice at 3-day intervals successfully cleared the parasite from the bloodstream []. All four bears tested aparasitemic on days 5, 7, and 10 post-treatment, demonstrating the in vivo efficacy of suramin sodium against T. evansi in this animal model [].

Q11: Has suramin sodium shown any promising results in cancer treatment?

A11: While suramin sodium hasn't shown significant antitumor activity as a single agent in metastatic renal cell carcinoma [], there have been observations suggesting potential benefits. In one patient, autopsy revealed over 90% necrosis of tumor sites following suramin sodium treatment []. Additionally, another patient experienced normalization of tumor-related hypercalcemia []. These findings, though limited, warrant further investigation into suramin sodium's potential role in cancer therapy, perhaps in combination with other agents.

Q12: Are there known resistance mechanisms associated with suramin sodium?

A12: Yes, resistance to suramin sodium is primarily attributed to alterations in the parasite's transport proteins, specifically those involved in drug uptake []. This mechanism hinders the drug's ability to reach its intracellular targets and exert its effects.

Q13: What are the common side effects associated with suramin sodium therapy?

A13: Suramin sodium treatment can lead to various side effects, with the most frequent being fever, rash, malaise, nausea, neurological symptoms, and vomiting []. Additionally, it can cause hematological toxicities such as neutropenia and thrombocytopenia, as well as liver dysfunction, renal insufficiency, adrenal insufficiency, and ocular complications like vortex keratopathy [, , ]. The severity of these side effects can vary and necessitates careful monitoring during treatment.

Q14: Are there any specific drug delivery systems designed for suramin sodium?

A14: Yes, one study explores the use of a bone-targeted and pH-sensitive drug delivery system for suramin sodium []. This system utilizes alendronate-conjugated polymeric nanoparticles to encapsulate and deliver suramin sodium specifically to bone lesions, aiming to enhance its therapeutic efficacy in treating fibrous dysplasia [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)

![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)